molecular formula C12H13F13O B12828224 3,3,4,4,7,7,8,8,11,11,12,12,12-Tridecafluorododecane-1-ol

3,3,4,4,7,7,8,8,11,11,12,12,12-Tridecafluorododecane-1-ol

Cat. No.: B12828224
M. Wt: 420.21 g/mol
InChI Key: ZSSGQKVHSWOMGP-UHFFFAOYSA-N
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Description

3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its hydrophobic and lipophobic nature, making it useful in applications requiring water and oil repellency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. One common method is the direct fluorination using elemental fluorine under controlled conditions to ensure selective fluorination at the desired positions. Another approach involves the use of fluorinating agents such as cobalt trifluoride or silver fluoride, which can provide more controlled and selective fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorine gas. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

    Medicine: Explored for its potential use in medical imaging and diagnostics.

    Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s hydrophobicity and lipophobicity, which can influence its interactions with biological membranes and other molecules. The compound can interact with hydrophobic regions of proteins and lipids, potentially altering their function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate
  • 1H,1H,2H,2H-perfluorodecyl acrylate

Uniqueness

3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C12H13F13O

Molecular Weight

420.21 g/mol

IUPAC Name

3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol

InChI

InChI=1S/C12H13F13O/c13-7(14,1-2-9(17,18)10(19,20)5-6-26)8(15,16)3-4-11(21,22)12(23,24)25/h26H,1-6H2

InChI Key

ZSSGQKVHSWOMGP-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(CCO)(F)F)(F)F)C(C(CCC(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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